8-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
8-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a chromene ring fused with a thiadiazole ring, which is further substituted with a methylsulfanyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might begin with the preparation of a chromene derivative, which is then reacted with a thiadiazole derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted thiadiazole derivatives.
Scientific Research Applications
8-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 8-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit enzymes involved in DNA replication, leading to the disruption of cellular processes in cancer cells . The presence of the thiadiazole ring allows it to form strong interactions with metal ions, which can further modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl methanamine
- N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine
Uniqueness
8-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene ring with a thiadiazole ring, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group further enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H11N3O3S2 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
8-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C14H11N3O3S2/c1-7-4-3-5-8-9(18)6-10(20-11(7)8)12(19)15-13-16-17-14(21-2)22-13/h3-6H,1-2H3,(H,15,16,19) |
InChI Key |
XREMDZZNIYNXIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)SC |
Origin of Product |
United States |
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